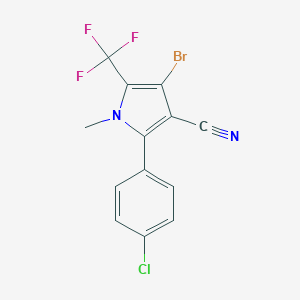

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile

Descripción general

Descripción

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile is a synthetic organic compound known for its diverse applications, particularly in the field of pest control. This compound is a derivative of pyrrole and is characterized by the presence of bromine, chlorine, and trifluoromethyl groups, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile typically involves the reaction of 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole with cyanogen bromide in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes rigorous purification steps to ensure the final product meets the required specifications for its intended applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Aplicaciones Científicas De Investigación

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including insecticidal properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Used in the formulation of pesticides and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In the case of its insecticidal activity, the compound disrupts the synthesis of adenosine triphosphate (ATP) in the mitochondria, leading to the death of the pest . This disruption occurs through the inhibition of oxidative phosphorylation, a critical pathway for energy production in cells .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile include:

Chlorfenapyr: A related pyrrole derivative with similar insecticidal properties.

Tralopyril: Another pyrrole derivative used as an antifouling agent.

Uniqueness

What sets this compound apart is its unique combination of bromine, chlorine, and trifluoromethyl groups, which confer specific chemical properties that enhance its effectiveness in various applications .

Actividad Biológica

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile is a synthetic compound with significant biological activity, particularly in agricultural and biocidal applications. This compound has been studied for its efficacy as an insecticide and acaricide, showcasing broad-spectrum activity against various pests. This article reviews its synthesis, biological properties, and relevant studies that highlight its applications.

The molecular formula of this compound is C13H8BrClF3N2. The compound features a pyrrole ring substituted with bromine, chlorophenyl, and trifluoromethyl groups, contributing to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of chlorfenapyr in a controlled environment. A representative method includes dissolving chlorfenapyr in anhydrous dichloromethane and adding boron tribromide, followed by extraction with ethyl acetate and water to yield the desired product . The final product can be obtained through recrystallization from ethyl acetate and n-hexane mixtures.

Insecticidal and Acaricidal Properties

This compound exhibits potent insecticidal and acaricidal activities. It acts as both a stomach poison and contact insecticide, making it effective against a wide range of agricultural pests. Studies indicate that it can effectively control populations of harmful insects while demonstrating low toxicity to non-target organisms .

Antifouling Applications

Research has shown that this compound can be incorporated into antifouling compositions to protect materials from fouling organisms. When combined with other biocides such as tolylfluanide or dichlofluanide, it enhances the protective effect against marine biofouling . The synergistic effects of these combinations have been documented to improve the longevity and effectiveness of antifouling coatings.

Efficacy Against Specific Pests

In field trials, this compound demonstrated significant efficacy against various agricultural pests such as aphids and spider mites. For example, one study reported a reduction in pest populations by over 90% within two weeks of application .

Synergistic Effects with Other Compounds

A study exploring the combination of this compound with other biocides found that formulations containing this compound exhibited enhanced activity compared to single-agent treatments. This indicates potential for developing more effective pest management strategies that minimize environmental impact while maximizing efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H8BrClF3N2 |

| Melting Point | 126 - 130 °C |

| Biological Activity | Insecticide, Acaricide |

| Application | Antifouling, Pest Control |

| Study | Findings |

|---|---|

| Field Trial on Aphids | >90% population reduction |

| Synergistic Formulation Study | Enhanced efficacy with combined biocides |

Propiedades

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClF3N2/c1-20-11(7-2-4-8(15)5-3-7)9(6-19)10(14)12(20)13(16,17)18/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCIGSYOLDBUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153617 | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122453-72-9 | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122453729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.